Tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate: is a heterocyclic compound that features a pyrrolo[2,3-C]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolo[2,3-C]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be explored for its potential bioactivity. Its structural features could interact with biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, derivatives of this compound might be investigated for their therapeutic potential. The pyrrolo[2,3-C]pyridine core is a common motif in many bioactive molecules, suggesting that this compound could serve as a lead compound for the development of new pharmaceuticals .
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its incorporation into polymers or other materials could enhance their performance in various applications .
Mechanism of Action
The mechanism of action of tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 1,4,5,7-tetrahydro-6H-pyrrolo[2,3-C]pyridine-6-carboxylate include other pyrrolo[2,3-C]pyridine derivatives and related heterocyclic compounds such as:
- Tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-C]pyridine-6-carboxylate
- Tert-butyl 3-(4-hydroxyphenyl)-2-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-C]pyridine-6-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development .
Properties
IUPAC Name |
tert-butyl 1,4,5,7-tetrahydropyrrolo[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-10(9)8-14/h4,6,13H,5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMLLOZWHYDZAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.